3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine
CAS No.: 1291487-16-5
Cat. No.: VC0171327
Molecular Formula: C6H3Br2F3N2
Molecular Weight: 319.907
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1291487-16-5 |
|---|---|
| Molecular Formula | C6H3Br2F3N2 |
| Molecular Weight | 319.907 |
| IUPAC Name | 3,5-dibromo-6-(trifluoromethyl)pyridin-2-amine |
| Standard InChI | InChI=1S/C6H3Br2F3N2/c7-2-1-3(8)5(12)13-4(2)6(9,10)11/h1H,(H2,12,13) |
| Standard InChI Key | HMBKQISYTKFUPE-UHFFFAOYSA-N |
| SMILES | C1=C(C(=NC(=C1Br)N)C(F)(F)F)Br |
Introduction
Chemical Properties and Structure
3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine possesses a well-defined molecular structure that directly influences its chemical and physical properties. The pyridine ring serves as the core structural element, with the nitrogen atom in the ring contributing to the compound's basicity and coordination capabilities. The strategic positioning of substituents around this ring creates a compound with distinctive properties suitable for various applications.
Basic Chemical Information
The following table summarizes the key chemical information for 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine:
| Property | Value |
|---|---|
| CAS Number | 1291487-16-5 |
| Molecular Formula | C6H3Br2F3N2 |
| Molecular Weight | 319.907 g/mol |
| Alternative Name | 2-Amino-3,5-dibromo-6-trifluoropyridine |
| Appearance | Solid (typically powder) |
| Purity (Commercial) | Typically ≥95% |
The compound features a relatively high molecular weight due to the presence of two bromine atoms and a trifluoromethyl group .
Structural Characteristics
The structure of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine is characterized by a pyridine ring with four substituents. The amino group at position 2 is adjacent to the pyridine nitrogen, which influences the electronic distribution within the molecule. The bromine atoms at positions 3 and 5 contribute to the compound's reactivity and potential for further functionalization. The trifluoromethyl group at position 6 enhances the lipophilicity of the molecule and provides a strong electron-withdrawing effect that influences the reactivity of the entire system.
The presence of these substituents creates a structurally rigid molecule with specific electronic properties. The amino group provides a site for hydrogen bonding and nucleophilic reactions, while the bromine atoms offer opportunities for metal-catalyzed coupling reactions. The trifluoromethyl group, known for its strong electron-withdrawing properties, significantly influences the electron density distribution within the pyridine ring.
Applications in Coordination Chemistry
One of the most significant applications of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine lies in coordination chemistry, where it serves as a ligand in complexation reactions.
Metal Complexation
The compound's structure makes it an effective ligand for chelating various metal ions. The nitrogen atom in the pyridine ring and the amino group at position 2 can participate in coordination with metal centers, forming stable complexes. These coordination capabilities are valuable for studying metal-ligand interactions and developing new materials with unique properties.
Materials Science Applications
The compound shows particular promise in materials science, especially in the development of luminescent materials.
Lanthanide Complexes
Recent studies have explored the ability of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine to complex with lanthanide metals. These complexes exhibit luminescent properties that make them candidates for applications in:
-
Bioimaging - as luminescent probes for cellular and tissue imaging
-
Sensors - for detecting specific analytes based on changes in luminescence properties
-
Display technologies - as components in light-emitting materials
The specific binding properties of this compound with lanthanides may be attributed to the unique electronic distribution created by the combination of electron-withdrawing and electron-donating substituents around the pyridine ring.
Comparison with Similar Compounds
Several compounds share structural similarities with 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine, and understanding these relationships can provide insights into its unique properties and potential applications.
Structural Analogs
A notable structural analog is 3,5-Dibromo-4-(trifluoromethyl)pyridin-2-amine, which differs only in the position of the trifluoromethyl group (position 4 instead of position 6). This seemingly minor structural difference can significantly alter the compound's properties and reactivity patterns .
Another related compound is 3-Bromo-5-(trifluoromethyl)pyridin-2-amine, which contains only one bromine atom instead of two. The presence of an additional bromine atom in 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine further modifies its electronic properties and potential applications.
Other related compounds include various fluorinated and brominated pyridines that share some structural features but differ in the specific arrangement of substituents around the pyridine ring. These compounds exhibit various biological activities and chemical properties that may complement or contrast with those of 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine.
Research Developments and Future Directions
Research on 3,5-Dibromo-6-(trifluoromethyl)pyridin-2-amine continues to evolve, with several promising directions for future investigations.
Current Research Focus
Current research appears to focus on:
-
Development of improved synthetic methods for preparing the compound with higher yields and purity
-
Exploration of its coordination chemistry with a wider range of metal ions
-
Investigation of its potential applications in materials science, particularly in luminescent materials
-
Preliminary studies of its biological properties and potential pharmaceutical applications
Future Research Directions
Potential future research directions may include:
-
Detailed structure-activity relationship studies to understand how modifications to the basic structure influence its properties and applications
-
Development of new functional materials based on its coordination complexes
-
Exploration of its potential as a building block for more complex molecules with specific properties
-
Investigation of specific biological activities and potential therapeutic applications
-
Development of catalytic systems based on its metal complexes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume